N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
“N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide” is a complex organic compound. It has been studied for its antibacterial properties, particularly against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds combine sulfonamide and benzodioxane fragments in their framework. The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using spectroscopic techniques . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reaction was processed with constant stirring and pH was adjusted at 9 – 10 by aq. Na2CO3 (10 %) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the molecular weight of a similar compound, 1,4-Benzodioxin, 2,3-dihydro-, is 136.1479 .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its antibacterial properties, as well as potential applications in other areas of medicine. The synthesis of new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents could be a promising area of study .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S/c23-15(17-19-11-3-1-2-4-14(11)27-17)20-18-22-21-16(26-18)10-5-6-12-13(9-10)25-8-7-24-12/h1-6,9H,7-8H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHRRXOSKJWWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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